Cas no 4074-43-5 (Phenol, 3-butyl-)

Phenol, 3-butyl- 化学的及び物理的性質
名前と識別子
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- Phenol, 3-butyl-
- 3-butylphenol
- m-Hydroxybutylbenzene
- m-Butylphenol
- Q27259006
- A1-19838
- CHEMBL464392
- 4750GDF6TN
- UNII-4750GDF6TN
- M-HYDROXY-N-BUTYLBENZENE
- 4074-43-5
- 3-n-Butylphenol
- MQSXUKPGWMJYBT-UHFFFAOYSA-N
- CHEBI:215759
- NS00022153
- DTXSID60193725
- PHENOL, m-BUTYL-
- SCHEMBL295433
- EINECS 223-790-0
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- インチ: InChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3
- InChIKey: MQSXUKPGWMJYBT-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC(O)=C1)CCC
計算された属性
- せいみつぶんしりょう: 150.10452
- どういたいしつりょう: 150.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.9740
- ゆうかいてん: 46.81°C (estimate)
- ふってん: 247°C
- 屈折率: 1.5094 (estimate)
- PSA: 20.23
Phenol, 3-butyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF97032-1g |
3-butylphenol |
4074-43-5 | 95% | 1g |
$677.00 | 2024-04-20 |
Phenol, 3-butyl- 関連文献
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Christopher J. C. Whitehouse,Wen Yang,Jake A. Yorke,Henry G. Tufton,Lydia C. I. Ogilvie,Stephen G. Bell,Weihong Zhou,Mark Bartlam,Zihe Rao,Luet-Lok Wong Dalton Trans. 2011 40 10383
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Kotaro Kikushima,Yuta Nishina RSC Adv. 2013 3 20150
Phenol, 3-butyl-に関する追加情報
Phenol, 3-butyl-
Phenol, 3-butyl-, also known by its CAS number 4074-43-5, is an organic compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of phenol, with a butyl group attached at the third position of the benzene ring. Its chemical structure makes it a versatile molecule with applications in various fields, including materials science, pharmaceuticals, and catalysis.
The synthesis of Phenol, 3-butyl- typically involves the alkylation of phenol using appropriate alkylating agents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. For instance, researchers have explored the use of solid acid catalysts and microwave-assisted techniques to streamline the production process. These innovations not only improve the economic viability of the compound but also align with the growing demand for sustainable chemical manufacturing practices.
In terms of physical properties, Phenol, 3-butyl- exhibits a melting point of approximately 15°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and diethyl ether makes it suitable for various chemical reactions and formulations. The compound's ability to form stable derivatives has been leveraged in the development of advanced materials, including thermoplastics and high-performance polymers.
The application of Phenol, 3-butyl- in materials science is particularly noteworthy. It serves as a precursor for synthesizing polyurethanes and epoxy resins, which are widely used in construction and automotive industries. Recent studies have highlighted its role in creating lightweight yet durable composites that can withstand harsh environmental conditions. These materials are increasingly being adopted in aerospace applications due to their exceptional mechanical properties.
In the field of biomedicine, Phenol, 3-butyl- has shown potential as an antimicrobial agent. Researchers have demonstrated its effectiveness against a range of bacterial strains, including drug-resistant pathogens. This property makes it a promising candidate for developing new generations of antiseptics and wound care products. Furthermore, its ability to inhibit biofilm formation has opened avenues for combating chronic infections associated with medical devices.
The catalytic properties of Phenol, 3-butyl- have also been explored extensively. It has been used as a ligand in transition metal catalysts for various organic reactions, such as Heck coupling and Suzuki-Miyaura cross-coupling. Recent breakthroughs in asymmetric catalysis have further expanded its utility in synthesizing chiral molecules with high enantioselectivity. These advancements are pivotal in drug discovery and fine chemical synthesis.
From an environmental perspective, the biodegradability of Phenol, 3-butyl- has been a subject of interest. Studies indicate that under aerobic conditions, the compound can be metabolized by microorganisms into less harmful byproducts. This characteristic is crucial for assessing its environmental impact and ensuring sustainable disposal practices.
In conclusion, Phenol, 3-butyl-, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. Its role in materials science, biomedicine, and catalysis underscores its importance across multiple disciplines. As researchers delve deeper into its potential uses and optimize its production methods, this compound is poised to contribute significantly to technological advancements while maintaining eco-friendly practices.




